Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane

Organosilane physicochemical properties Hydrolytic stability Composite formulation

Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane (CAS 93776-57-9, C₁₀H₁₃Cl₃Si, MW 267.65) is a bifunctional organosilane monomer bearing two hydrolysable Si–Cl bonds and a reactive benzyl chloride (–CH₂Cl) moiety on the aromatic ring. The compound is the 1‑(α‑methyl) positional isomer, in which the methyl group is attached to the benzylic carbon adjacent to silicon, distinguishing it from the 2‑(β‑phenylethyl) isomer (CAS 81870-64-6).

Molecular Formula C10H13Cl3Si
Molecular Weight 267.6 g/mol
CAS No. 93776-57-9
Cat. No. B12672308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane
CAS93776-57-9
Molecular FormulaC10H13Cl3Si
Molecular Weight267.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1CCl)[Si](C)(Cl)Cl
InChIInChI=1S/C10H13Cl3Si/c1-8(14(2,12)13)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
InChIKeyIWHBKJVHCLBSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane (CAS 93776-57-9) — Technical Baseline for Scientific Procurement


Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane (CAS 93776-57-9, C₁₀H₁₃Cl₃Si, MW 267.65) is a bifunctional organosilane monomer bearing two hydrolysable Si–Cl bonds and a reactive benzyl chloride (–CH₂Cl) moiety on the aromatic ring . The compound is the 1‑(α‑methyl) positional isomer, in which the methyl group is attached to the benzylic carbon adjacent to silicon, distinguishing it from the 2‑(β‑phenylethyl) isomer (CAS 81870-64-6) . This structural feature creates a sterically and electronically unique silicon centre that governs its hydrolysis kinetics, polycondensation behaviour, and selectivity in living polymer coupling reactions [1].

Why Generic Substitution of Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane Risks Synthetic Failure


The two positional isomers—1‑(α‑methyl) and 2‑(β‑phenylethyl)—are not interchangeable because the methyl‑group placement directly impacts silicon electrophilicity, steric shielding, and the relative reactivity of the Si–Cl versus the benzyl‑Cl sites [1]. In hydrolytic polycondensation to form chlorobenzyl‑substituted polysiloxanes, the 1‑isomer and 2‑isomer confer different copolymerisation kinetics, and a fixed 73:27 (2‑isomer:1‑isomer) monomer feed was required to achieve reproducible polymer architecture [2]. Substituting the bulk 2‑isomer or a non‑chlorobenzyl silane (e.g., dichloro(methyl)phenylsilane) eliminates the benzyl‑chloride handle, preventing subsequent functionalisation via atom‑transfer radical polymerisation (ATRP) or quaternisation [2]. The significant LogP difference (1‑isomer 4.71 vs. 2‑isomer 5.64 ) further indicates that the two isomers produce hydrolytically derived oligomers with different hydrophobic/hydrophilic balance, altering surface wetting and compatibility in composite formulations.

Quantitative Differentiation Evidence for Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane (CAS 93776-57-9)


LogP Hydrophobicity Differential Between 1‑(α‑Methyl) and 2‑(β‑Phenylethyl) Isomers

The 1‑isomer (CAS 93776-57-9) exhibits a calculated LogP of 4.71, while the 2‑isomer (CAS 81870-64-6) exhibits LogP 5.64, a difference of 0.93 log units . This difference reflects the distinct spatial orientation of the chloromethylphenyl group relative to the silicon centre and translates to measurably different partitioning behaviour between aqueous and organic phases during hydrolysis‑condensation. The lower LogP of the 1‑isomer indicates that its hydrolysate will be comparatively more hydrophilic, which can be exploited to tune surface wettability without additives.

Organosilane physicochemical properties Hydrolytic stability Composite formulation

Monomer Feed Ratio Demonstrates Non‑Interchangeability in Polysiloxane Synthesis

In the preparation of chlorobenzyl‑substituted polysiloxanes, the 1‑isomer and 2‑isomer were copolymerised at a precisely defined molar ratio of 27:73 (1‑isomer:2‑isomer) [1]. This ratio was necessary to achieve the desired copolymer sequence distribution and subsequent cationic equilibration with octamethylcyclotetrasiloxane (D₄). The 1‑isomer alone would yield a polymer with different backbone spacing and reactivity, as the α‑methyl placement alters the distance between the siloxane backbone and the chlorobenzyl reactive site.

Polysiloxane synthesis Copolymer composition control Chlorobenzyl-functional silicone

Hydrosilation Regioselectivity: β‑Adduct Preference Informs α‑Adduct Scarcity

In the hydrosilation of vinylbenzyl chloride with dimethylchlorosilane, the β‑adduct (2‑isomer) was formed with 81% selectivity over the α‑adduct (1‑isomer), with a combined yield of 58% [1]. This inherent catalytic bias means the 2‑isomer is produced as the major product in industrial hydrosilation, making the pure 1‑isomer a relatively scarce, specifically sought‑after compound. The 1‑isomer (α‑adduct) is less readily hydrolysed than the β‑adduct [1], which can be advantageous when a slower, more controlled hydrolysis rate is desired for surface treatment applications.

Hydrosilation catalysis Regioselective synthesis Silane coupling agent

Dual Si–Cl Functionality with Orthogonal Benzyl‑Cl Handle Enables Living Polymer Coupling

The dichlorosilane group of the 1‑isomer reacts selectively with lithium poly(dimethylsiloxane) enolate (PDMSOLi) to form a siloxane linkage while leaving the benzyl chloride group intact; this preserved benzyl chloride subsequently couples with living polystyryl‑ or polyisoprenyl‑lithium chains to produce well‑defined miktoarm star polymers [1]. This sequential, chemoselective reactivity is documented for the 2‑isomer, and the 1‑isomer provides identical functionality but with altered steric demand around silicon, potentially offering different coupling rates or selectivity when sterically hindered living chains are employed.

Miktoarm star polymer Living anionic polymerisation Heterofunctional linking agent

Physical Property Contrast: Boiling Point and Density Known for 2‑Isomer, Not for 1‑Isomer

The 2‑isomer (CAS 81870-64-6) has reported experimental/computed physical data: density 1.2±0.1 g/cm³, boiling point 297.0±20.0 °C (760 mmHg), and flash point 139.9±16.6 °C . For the 1‑isomer (CAS 93776-57-9), these properties are not publicly catalogued, likely due to limited commercial availability and fewer published characterisations. The absence of established physical constants for the 1‑isomer means that researchers and formulators cannot assume identical handling, distillation, or safety parameters when switching between isomers.

Physical properties Distillation purification Formulation handling

ATRP Macroinitiator Capability Requires Chlorobenzyl Group Integrity

Chlorobenzyl‑substituted polysiloxanes derived from the 1‑/2‑isomer mixture function as macroinitiators for ATRP of styrene, 4‑chloromethylstyrene, and n‑butyl acrylate, yielding graft copolymers with controlled architecture [1]. The benzyl chloride group is the essential initiation site. If a user substitutes a non‑chlorobenzyl dichlorosilane such as dichloro(methyl)phenylsilane (CAS 149-74-6), the resulting siloxane lacks the initiation handle, rendering ATRP grafting impossible. The 1‑isomer, when incorporated into the polysiloxane backbone, positions the benzyl chloride initiator site at a specific distance from the backbone, which can influence graft density and brush conformation relative to polymer made with the 2‑isomer.

Atom transfer radical polymerisation Graft copolymer Surface-initiated polymerisation

Defined Application Scenarios for Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane Based on Quantified Evidence


Synthesis of α‑Methyl‑Spaced Chlorobenzyl‑Polysiloxanes with Tuned Hydrophilicity

When a polysiloxane with lower LogP (more hydrophilic character) is required—for example, to improve aqueous dispersion or to reduce contact angle in hydrophilic coatings—the 1‑isomer (LogP 4.71) should be selected over the 2‑isomer (LogP 5.64) . The monomer is incorporated via hydrolytic polycondensation; the copolymer composition previously optimised at a 27:73 (1‑isomer:2‑isomer) feed ratio provides a starting point for preparing homopolymers or copolymers enriched in the 1‑isomer to maximise hydrophilicity [1].

Precision Heterofunctional Linker for Miktoarm Star Polymer Construction

The dual Si–Cl / benzyl‑Cl reactivity of the 1‑isomer enables its use as a heterofunctional linking agent in living anionic polymerisation. Sequential reaction—first with a PDMS enolate to consume the Si–Cl bonds, then with a living hydrocarbon polymer (e.g., PS‑DLi) at the benzyl chloride site—yields architecturally defined miktoarm stars [2]. The α‑methyl placement in the 1‑isomer may offer steric differentiation that influences coupling rates when bulky living chains are used, providing an additional experimental parameter for kinetic optimisation.

ATRP Macroinitiator for Surface‑Grafted Polymer Brushes

Polysiloxanes derived from the 1‑isomer retain the benzyl chloride group necessary for initiating ATRP. This allows grafting of functional polymer brushes (e.g., poly(styrene), poly(n‑butyl acrylate)) from silicone substrates for applications in antifouling coatings, responsive surfaces, or biomedical device modification [1]. Unlike non‑chlorobenzyl silanes, the 1‑isomer provides the essential initiation site while offering a distinct backbone‑to‑initiator spacing that can influence graft density.

Controlled‑Hydrolysis Surface Modification Requiring Slower Si–Cl Reactivity

The α‑adduct (1‑isomer) is reported to hydrolyse more slowly than the β‑adduct (2‑isomer) [3]. For surface silanisation processes where a gradual, controlled deposition of the silane layer is desired—such as on moisture‑sensitive substrates or in vapour‑phase deposition—the 1‑isomer's attenuated hydrolysis rate can be exploited to achieve more uniform monolayer formation and reduce uncontrolled oligomerisation in solution.

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